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molecular formula C13H13BrO5 B141224 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate CAS No. 24085-07-2

2-Acetoxy-5-(2-bromoacetyl)benzyl acetate

Cat. No. B141224
M. Wt: 329.14 g/mol
InChI Key: QVJPOKCPMZBJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04423070

Procedure details

A solution of bromine (7.1 g.) in chloroform (20 ml.) was added dropwise to a stirred solution of 3'-acetoxymethyl-4'-acetoxyacetophenone (11.0 g.) in chloroform (150 ml.) at room temperature. After completion of the addition, the solution was washed with water (2×150 ml.) and brine (100 ml.). The organic phase was dried (MgSO4), filtered and evaporated to give 3'-acetoxymethyl-4'-acetoxy-2-bromoacetophenone (10.0 g.) which was judged to be sufficiently pure by IR and TLC [SiO2 ; 1:1 v/v EtOAc/petrol (60°-80° C.)] for use without further purification or characterisation. A solution of 3'-acetoxymethyl-4'-acetoxy-2-bromoacetophenone (10.0 g.) in dimethylsulphoxide (150 ml.) was stirred at room temperature for 48 hours. The solution was then poured into ice-water (500 ml.) and extracted with ethyl acetate (3×200 ml.). The organic layers were combined, dried (MgSO4) filtered. The solvent was removed by evaporation to give 3'-acetoxymethyl- 4'-acetoxy-phenylglyoxal hydrate as a yellow oil (6.5 g. 81%). The glyoxal derivative had a satisfactory IR spectrum and was judged pure by TLC (SiO2 : EtOAc) and was therefore used without full characterisation or isolation.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]([O:6][CH2:7][C:8]1[CH:9]=[C:10]([C:18](=[O:20])[CH3:19])[CH:11]=[CH:12][C:13]=1[O:14][C:15](=[O:17])[CH3:16])(=[O:5])[CH3:4]>C(Cl)(Cl)Cl>[C:3]([O:6][CH2:7][C:8]1[CH:9]=[C:10]([C:18](=[O:20])[CH2:19][Br:1])[CH:11]=[CH:12][C:13]=1[O:14][C:15](=[O:17])[CH3:16])(=[O:5])[CH3:4]

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
BrBr
Name
Quantity
11 g
Type
reactant
Smiles
C(C)(=O)OCC=1C=C(C=CC1OC(C)=O)C(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
WASH
Type
WASH
Details
the solution was washed with water (2×150 ml.) and brine (100 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC=1C=C(C=CC1OC(C)=O)C(CBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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